



The Toxicological Profile of (-)-Carvone: A Technical Guide

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Introduction

(-)-Carvone, also known as I-carvone, is a naturally occurring monoterpene found in the essential oils of various plants, most notably spearmint (Mentha spicata). It is widely utilized in the food, fragrance, and pharmaceutical industries for its characteristic minty aroma and flavor. This technical guide provides an in-depth overview of the toxicological data and safety profile of (-)-Carvone, intended for researchers, scientists, and professionals in drug development. The information is compiled from a comprehensive review of publicly available safety assessments and scientific studies.

Acute Toxicity

The acute toxicity of **(-)-Carvone** has been evaluated in rodent models via oral and dermal routes of administration. The median lethal dose (LD50) provides a standardized measure of a substance's acute toxicity.

Acute Toxicity of (-)-Carvone	
Exposure Route	Endpoint
Oral	LD50
LD50	
Dermal	LD50



Repeated Dose and Chronic Toxicity

Chronic toxicity studies in rodents have established that **(-)-Carvone** is generally well-tolerated at low to moderate doses. However, high concentrations may induce adverse effects. Oral administration in rats above 200 mg/kg has been associated with hepatotoxicity, nephrotoxicity, and gastrointestinal disturbances[1]. The European Food Safety Authority (EFSA) Scientific Committee established an Acceptable Daily Intake (ADI) for d-carvone of 0.6 mg/kg bw/day, based on a Benchmark Dose Lower Confidence Limit (BMDL10) of 60 mg/kg bw/day for an increase in relative liver weight in 90-day rat studies[1][2]. An ADI for l-carvone could not be established due to a lack of sufficient toxicological data[1][2].

Genotoxicity and Carcinogenicity

(-)-Carvone has been evaluated for its potential to cause genetic mutations and cancer. Data from various studies indicate that it is not genotoxic[1][3]. In a two-year gavage study conducted by the National Toxicology Program (NTP), groups of 50 male and 50 female mice were administered 0, 375, or 750 mg/kg of d-carvone in corn oil five days a week for 103 weeks. The results showed no evidence of carcinogenic activity in either male or female mice[4]. Chronic toxicity studies in rodents have also concluded that carvone has no carcinogenic or genotoxic action[1].

Genotoxicity and Carcinogenicity of (-)- Carvone	
Endpoint	Result
Genotoxicity	Not genotoxic
Carcinogenicity	No evidence of carcinogenic activity

Reproductive and Developmental Toxicity

The reproductive and developmental toxicity of I-carvone has been assessed, and the data provided a calculated Margin of Exposure (MOE) of over 100, suggesting a low risk[3]. It is not classified as a reproductive toxicant[5].

Skin Sensitization and Irritation



(-)-Carvone is recognized as a mild skin sensitizer and may cause an allergic skin reaction[5] [6][7]. The sensitizing potential is considered low, but it has occasionally been linked to contact allergy in users of spearmint-flavored products like toothpaste and chewing gum[4][8]. A No Expected Sensitization Induction Level (NESIL) of 2600 µg/cm² has been established for the skin sensitization endpoint[3]. It is not classified as a skin or eye irritant[5][9].

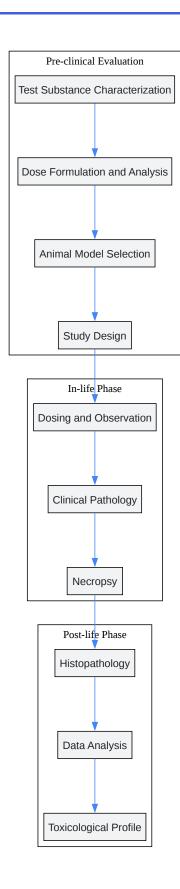
Skin Effects of (-)-Carvone	
Endpoint	Result
Skin Sensitization	May cause an allergic skin reaction
NESIL	2600 μg/cm²
Skin Irritation	Not classified as an irritant
Eye Irritation	Not classified as an irritant

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the methodologies generally adhere to internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD) for toxicity testing and the NTP technical report series for carcinogenesis bioassays.

General Experimental Workflow for Toxicity Testing





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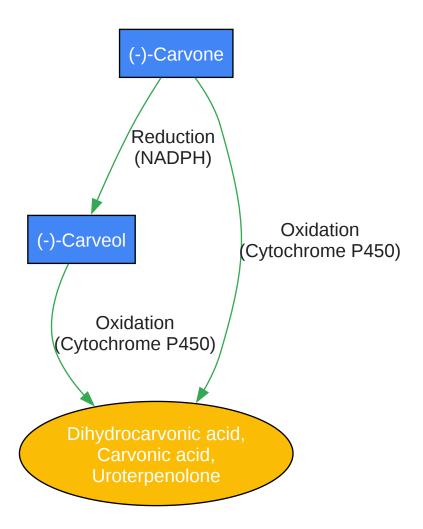
Caption: A generalized workflow for conducting toxicological studies.



Metabolism

In the body, both enantiomers of carvone are primarily metabolized in the liver. The main metabolic pathways involve reduction and oxidation. **(-)-Carvone** is reduced to (-)-carveol, and subsequently, both are metabolized into dihydrocarvonic acid, carvonic acid, and uroterpenolone. This process involves cytochrome P450 oxidases[10][11].

Metabolic Pathway of (-)-Carvone



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Caption: The primary metabolic pathway of **(-)-Carvone** in the liver.

Conclusion



(-)-Carvone possesses a well-characterized safety profile. It exhibits low acute toxicity and is not considered genotoxic or carcinogenic. While it is a mild skin sensitizer, it is not classified as a skin or eye irritant. High doses may lead to organ-specific toxicity. The established ADI for d-carvone provides a guideline for safe consumption levels, although further data is needed to establish a specific ADI for I-carvone. The metabolism of (-)-Carvone is well-understood, proceeding through predictable reduction and oxidation pathways. This comprehensive toxicological overview supports the continued safe use of (-)-Carvone in various consumer products within established safe exposure levels.

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